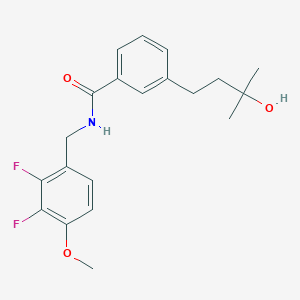

N-(2,3-difluoro-4-methoxybenzyl)-3-(3-hydroxy-3-methylbutyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

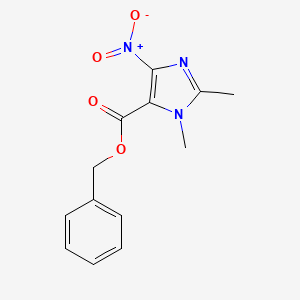

The compound "N-(2,3-difluoro-4-methoxybenzyl)-3-(3-hydroxy-3-methylbutyl)benzamide" falls into the category of benzamides, which are notable for their diverse range of biological activities and applications in medicinal chemistry. The synthesis and analysis of such compounds are crucial for exploring their potential uses in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of complex benzamide derivatives often involves multi-step chemical reactions, starting from simple benzoic acid or its derivatives. For example, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a compound with structural similarities, was achieved from 2,6-difluorobenzoic acid in a multi-step process (Wang et al., 2013). This example highlights the complexity and intricacy of synthesizing fluorinated benzamide derivatives.

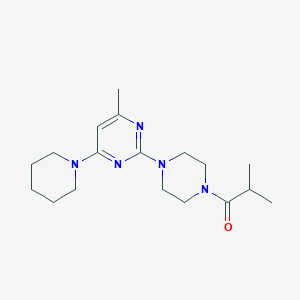

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, providing insights into its crystalline structure and molecular geometry (Demir et al., 2015).

Aplicaciones Científicas De Investigación

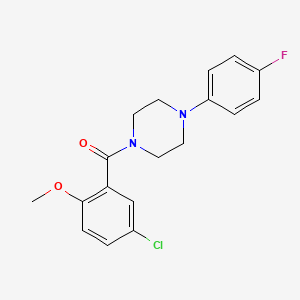

Synthesis and Chemical Properties

Enantioselective Synthesis : A method for the enantioselective synthesis of piperidines from (S)-methylpyroglutamate showcases the preparation of N-methoxy-N-methylamide derivatives, highlighting techniques that may be relevant for synthesizing compounds with similar structures (Calvez, Chiaroni, & Langlois, 1998).

New Solventless Synthesis : The development of a new, solventless, metal-free synthesis method for the antiepileptic drug rufinamide and its analogues demonstrates innovative approaches to creating benzamide derivatives, potentially applicable to related compounds (Bonacorso, Moraes, Luz, Quintana, Zanatta, & Martins, 2015).

Potential Applications

Histone Deacetylase Inhibition : Research on 5-aroylindolyl-substituted hydroxamic acids, including a compound with potent inhibitory selectivity against histone deacetylase 6 (HDAC6), suggests therapeutic potential for Alzheimer's disease by decreasing tau protein phosphorylation and aggregation (Lee et al., 2018).

Antimicrobial Agents : Fatty acid-derived 4-methoxybenzylamides have been synthesized and evaluated as antimicrobial agents, indicating the potential of benzamide derivatives in addressing bacterial and fungal infections (Nengroo, Ahmad, Tantary, Ganie, & Shah, 2021).

Propiedades

IUPAC Name |

N-[(2,3-difluoro-4-methoxyphenyl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2NO3/c1-20(2,25)10-9-13-5-4-6-14(11-13)19(24)23-12-15-7-8-16(26-3)18(22)17(15)21/h4-8,11,25H,9-10,12H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQAGRIIDUNHNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=C(C(=C(C=C2)OC)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-difluoro-4-methoxybenzyl)-3-(3-hydroxy-3-methylbutyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545467.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)

![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B5545504.png)

![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)

![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)

![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)

![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)